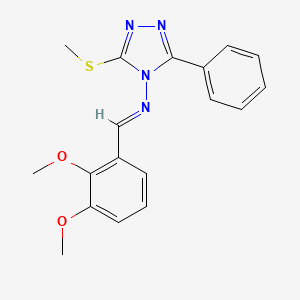![molecular formula C17H15N5O B5569589 7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)
7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrimidine derivatives. These compounds have garnered interest due to their varied biological activities and presence in many pharmaceuticals.
Synthesis Analysis
Synthesis of pyrimidine derivatives often involves condensation reactions. A study by Lahmidi et al. (2019) demonstrates the synthesis of a related pyrimidine derivative using a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray diffraction and spectroscopic techniques. Lahmidi et al. (2019) used X-ray single crystal diffraction and various spectroscopic techniques for structural characterization (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives can exhibit various chemical reactions due to their functional groups. The study by Lahmidi et al. (2019) also explored the antibacterial activity of their synthesized compound, demonstrating one of the chemical properties of such molecules (Lahmidi et al., 2019).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, like melting points, solubility, and crystalline structure, can be inferred from their molecular structure and synthesis methods. However, specific details for the compound are not provided in the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential biological activities, are crucial. The antibacterial activity, as discussed by Lahmidi et al. (2019), is an example of such properties (Lahmidi et al., 2019).
Aplicaciones Científicas De Investigación
Tuberculostatic Activity
- Compounds structurally similar to 7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have shown promise in tuberculostatic activity. Studies involving the synthesis of analogs and their evaluation for this purpose have revealed insights into structure-activity relations (Titova et al., 2019).
Antimicrobial Activity
- Some derivatives of this compound have been synthesized and tested for antimicrobial properties. These include novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, indicating potential in combating microbial infections (Abu‐Hashem & Gouda, 2017).
Synthesis in Supercritical Carbon Dioxide
- The compound has been synthesized under environmentally friendly conditions using supercritical carbon dioxide, showcasing a potential for greener synthesis methods in pharmaceutical production (Baklykov et al., 2019).
Use in Parallel Synthesis
- This compound has been involved in solution-phase parallel synthesis methods, demonstrating its utility in efficient and scalable chemical production (Sun, Chen, & Yang, 2011).
Novel Synthetic Protocols
- New protocols for the synthesis of derivatives of this compound have been explored, contributing to advancements in synthetic chemistry and potentially leading to more efficient production processes (Khaligh et al., 2020).
Antihypertensive Agents
- Research into the synthesis of certain derivatives as potential antihypertensive agents highlights the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
11-(4-ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-12-4-6-13(7-5-12)21-9-8-14-15(16(21)23)11(2)20-17-18-10-19-22(14)17/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVJBSLJFBGFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)C(=NC4=NC=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)




![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)
